molecular formula C8H8ClN5S B2620904 N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine CAS No. 2094368-29-1

N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B2620904
CAS No.: 2094368-29-1
M. Wt: 241.7
InChI Key: YRXBSKVROMZIEE-UHFFFAOYSA-N
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Description

N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyrazine ring substituted with a chlorine atom and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine typically involves the reaction of 5-chloropyrazine-2-carbaldehyde with 3-methyl-1,2,4-thiadiazol-5-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group on the pyrazine ring, converting it to an amine group.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism by which N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In anticancer research, it could interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

  • N-[(5-chloropyrazin-2-yl)methyl]acetamide
  • 2-(6-chloropyrazin-2-yl)-1H-benzimidazole
  • Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride

Uniqueness: N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine is unique due to the presence of both a pyrazine and a thiadiazole ring in its structure. This dual-ring system imparts distinct electronic and steric properties, making it a versatile scaffold for various chemical modifications and applications.

Properties

IUPAC Name

N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5S/c1-5-13-8(15-14-5)12-3-6-2-11-7(9)4-10-6/h2,4H,3H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXBSKVROMZIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NCC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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